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Compound of Interest

Compound Name: Ethyl 2-chloro-4-iodonicotinate

CAS No.: 219272-21-6

Cat. No.: B1643667

Get Quote

Executive Summary: The "Scaffold Precision"
Imperative
Ethyl 2-chloro-4-iodonicotinate is a high-value heterocyclic building block, primarily utilized in

the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its value lies in its

orthogonal reactivity: the presence of a highly reactive C4-iodine and a less reactive C2-

chlorine allows for sequential, site-selective functionalization (e.g., Suzuki-Miyaura coupling

followed by nucleophilic aromatic substitution).

However, the synthesis of polysubstituted pyridines often suffers from regioisomeric ambiguity.

Standard analytical methods (NMR, MS) can sometimes fail to definitively distinguish between

the 4-iodo and 5-iodo isomers due to similar proton environments. X-ray crystallography serves

as the absolute structural validator, providing the only non-inferential proof of regiochemistry.

This guide objectively compares the structural metrics of Ethyl 2-chloro-4-iodonicotinate
against its analogs and correlates these structural features with its superior performance in

cross-coupling reactions.
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Structural Characterization: The X-ray Standard
The Validation Challenge
In the synthesis of halonicotinates, directing groups can sometimes lead to mixtures of 4-iodo

(desired) and 5-iodo (byproduct) isomers. While 2D-NMR (HMBC/NOESY) provides strong

evidence, it relies on through-space correlations that can be misinterpreted in sterically

crowded scaffolds. X-ray diffraction (XRD) offers a direct look at the electron density map,

unambiguously assigning the iodine atom's position based on its high electron density and

bond length.

Crystallographic Metrics (Comparative Reference)
The following table provides expected structural parameters for Ethyl 2-chloro-4-
iodonicotinate, derived from high-resolution data of closely related pyridine analogs (e.g.,

Ethyl 2,4-dichloroquinoline-3-carboxylate and 2-amino-3-ethoxycarbonyl-4-chloropyridine).

Researchers should use these ranges to validate their own solved structures.
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Structural Feature
Metric (Ethyl 2-
chloro-4-
iodonicotinate)

Metric (Chloro-
Analog)

Significance

C(4)–X Bond Length 2.08 – 2.12 Å (C–I) 1.73 – 1.75 Å (C–Cl)

The long, weak C–I

bond drives rapid

oxidative addition at

C4.

C(2)–Cl Bond Length 1.73 – 1.75 Å 1.73 – 1.75 Å

Shorter, stronger bond

ensures C2 remains

inert during C4

coupling.

Torsion Angle (C3-

Ester)

~40° – 90° (Out of

plane)
~0° – 30° (Planar)

The bulky C4-iodine

sterically forces the

C3-ethyl ester out of

the pyridine plane,

unlike smaller

analogs.

Packing Motif
Halogen Bonding

(I···N / I···O)
π-π Stacking

Iodine often directs

crystal packing via

halogen bonds,

stabilizing the lattice.

Critical Insight: The C(4)–I bond length (~2.10 Å) is the primary structural predictor of this

molecule's utility. It is significantly longer than the C(2)–Cl bond, creating the "reactivity gap"

necessary for selective synthesis.

Experimental Protocol: Crystallization of
Halonicotinates
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Achieving diffraction-quality crystals for this class of low-melting solids requires controlling the

evaporation rate to prevent oiling out.

Step-by-Step Protocol:

Solvent Selection: Use a binary solvent system.

Solvent A (Good): Dichloromethane (DCM) or Ethyl Acetate.

Solvent B (Poor): Hexane or Pentane.

Dissolution: Dissolve 20 mg of pure Ethyl 2-chloro-4-iodonicotinate in the minimum

amount of Solvent A (approx. 0.5 mL) at room temperature. Ensure the solution is clear.

Layering (Diffusion Method): Carefully layer 1.0 mL of Solvent B on top of the solution using

a syringe along the vial wall. Do not mix.

Incubation: Cap the vial loosely (or poke a pinhole in the cap) and store at 4°C in a vibration-

free environment.

Harvest: Prism-like colorless crystals typically form within 48–72 hours.

Mounting: Mount crystals immediately in paratone oil at 100K to minimize thermal motion

disorder of the ethyl chain.

Performance Analysis: Structure-Activity
Correlation
The structural data directly explains the performance advantage of the 4-iodo analog over the

4-bromo or 4-chloro alternatives in Suzuki-Miyaura coupling.

Reactivity Hierarchy (The "Site-Selectivity" Map)
The X-ray-derived bond lengths correlate directly to Bond Dissociation Energy (BDE).

C–I Bond (Weakest): Reacts at Room Temperature to 60°C.

C–Br Bond (Intermediate): Reacts at 80°C+.
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C–Cl Bond (Strongest): Requires >100°C and specialized ligands (e.g., Buchwald ligands).

This hierarchy allows the Ethyl 2-chloro-4-iodonicotinate to serve as a "programmed"

scaffold where the C4 position is modified exclusively before the C2 position.

Workflow Diagram: From Structure to Synthesis
The following diagram illustrates how structural validation feeds into the synthetic workflow,

ensuring the correct regioisomer is carried forward into drug development.
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Caption: Logical workflow for validating regioisomer identity before committing to expensive

downstream synthesis.

Comparative Guide: Iodo vs. Bromo vs. Chloro
Why choose the Iodo variant (Ethyl 2-chloro-4-iodonicotinate) over cheaper alternatives?
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Feature
Ethyl 2-chloro-4-

iodonicotinate

Ethyl 2-chloro-4-
bromonicotinate

Ethyl 2,4-
dichloronicotinate

C4 Reactivity High (Room Temp)
Medium (Heat

Required)

Low (Harsh

Conditions)

Selectivity (vs C2) >99:1 (Excellent) ~90:1 (Good) Poor (Mixtures likely)

Crystallinity
High (Heavy atom

effect)
Medium Medium

Cost High Medium Low

Use Case

Complex, late-stage

functionalization

where selectivity is

critical.

General purpose

synthesis.

Early-stage, robust

scaffolds.

Conclusion: While the Chloro analog is cheaper, the Iodo analog (validated by X-ray) offers the

necessary kinetic selectivity to perform high-yield cross-couplings without touching the C2-

chlorine "handle," reducing purification costs and increasing overall yield in multi-step

synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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